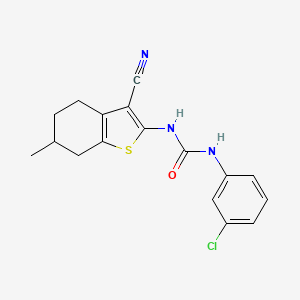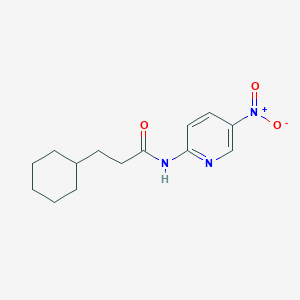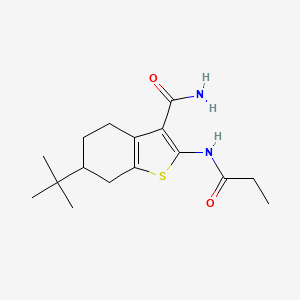![molecular formula C19H20Cl2N2O2 B10977958 2-(2-Chloro-5-methylphenoxy)-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone](/img/structure/B10977958.png)
2-(2-Chloro-5-methylphenoxy)-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-CHLORO-5-METHYLPHENOXY)-1-[4-(3-CHLOROPHENYL)PIPERAZINO]-1-ETHANONE is a complex organic compound that features a combination of chlorinated phenoxy and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-CHLORO-5-METHYLPHENOXY)-1-[4-(3-CHLOROPHENYL)PIPERAZINO]-1-ETHANONE typically involves multiple steps, starting with the preparation of the chlorinated phenoxy and piperazine intermediates. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and stringent quality control measures ensures the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-CHLORO-5-METHYLPHENOXY)-1-[4-(3-CHLOROPHENYL)PIPERAZINO]-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated analogs.
Scientific Research Applications
2-(2-CHLORO-5-METHYLPHENOXY)-1-[4-(3-CHLOROPHENYL)PIPERAZINO]-1-ETHANONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-CHLORO-5-METHYLPHENOXY)-1-[4-(3-CHLOROPHENYL)PIPERAZINO]-1-ETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-chlorophenoxyacetic acid: A widely used herbicide with similar structural features.
2-Chloro-5-methylphenol: A compound with antimicrobial properties.
3-Chlorophenylpiperazine: A compound used in medicinal chemistry for its psychoactive effects.
Uniqueness
2-(2-CHLORO-5-METHYLPHENOXY)-1-[4-(3-CHLOROPHENYL)PIPERAZINO]-1-ETHANONE is unique due to its combination of chlorinated phenoxy and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications that require these combined features.
Properties
Molecular Formula |
C19H20Cl2N2O2 |
|---|---|
Molecular Weight |
379.3 g/mol |
IUPAC Name |
2-(2-chloro-5-methylphenoxy)-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C19H20Cl2N2O2/c1-14-5-6-17(21)18(11-14)25-13-19(24)23-9-7-22(8-10-23)16-4-2-3-15(20)12-16/h2-6,11-12H,7-10,13H2,1H3 |
InChI Key |
TXCUQSCJEXCGHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-methoxybenzyl)-4-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B10977876.png)
![1-(4-Butylpiperazin-1-yl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}ethanone](/img/structure/B10977883.png)
methanone](/img/structure/B10977889.png)
![2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1-(naphthalen-1-ylmethyl)-1H-benzimidazole](/img/structure/B10977892.png)

![3-benzyl-5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole](/img/structure/B10977897.png)


![2-[(Cyclopentylcarbonyl)amino]-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10977914.png)
![Propan-2-yl 6-methyl-2-[(phenylcarbamoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10977915.png)

![2-Ethyl-N-[2-(2-ethylbutanamido)-5-methylphenyl]butanamide](/img/structure/B10977929.png)
![N-(2,3-dimethoxybenzyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide](/img/structure/B10977934.png)

